molecular formula C8H4N2O5 B1613110 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid CAS No. 6563-65-1

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1613110
CAS No.: 6563-65-1
M. Wt: 208.13 g/mol
InChI Key: FKGYXJCDVVAPCX-UHFFFAOYSA-N
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Description

Its synthesis involves two primary routes:

  • Route 1: Starting from ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, involving deamination, hydrolysis, and decarboxylation.
  • Route 2: Derived from 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid (V), proceeding through decarboxylation, reduction, and deamination .

Properties

IUPAC Name

5-nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)6-2-4-1-5(10(13)14)3-9-7(4)15-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGYXJCDVVAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618345
Record name 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-65-1
Record name 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

a) Cyclization via Polyphosphoric Acid Catalysis

A method analogous to indole synthesis involves:

  • Reactants : Pyridine derivatives with substituents enabling furan ring closure (e.g., propargyl or hydrazine-based precursors).
  • Conditions : Polyphosphoric acid (PPA) in benzene-class solvents (e.g., toluene) at 85–115°C for 20–60 minutes.
  • Yield : ~65% for ethyl ester intermediates.

Example Protocol :

  • Combine hydrazone precursor (0.07 mol) with toluene (120 mL) and PPA (120 g).
  • Heat to 105–115°C under reflux for 40 minutes.
  • Hydrolyze with water, filter, and dry to isolate the ester.

b) Reissert Compound Approach

Pyridine derivatives undergo formylation or acetylation to form Reissert analogs, followed by cyclization:

  • Reactants : Pyridine treated with acid chlorides (e.g., acetyl chloride).
  • Conditions : Acidic or thermal activation.

Nitration of Furo[2,3-b]pyridine-2-carboxylic Acid

a) Regioselective Nitration

Nitration targets the pyridine ring’s 5-position using mixed acid (HNO₃/H₂SO₄):

  • Conditions : Slow addition of nitrating agent at <10°C to prevent decomposition.
  • Workup : Neutralization and recrystallization from ethanol/water mixtures.

Optimized Parameters :

Parameter Value
Temperature 0–10°C
HNO₃ Concentration 65% (v/v)
Reaction Time 2–4 hours
Yield 70–85%

Alternative Routes for Industrial Scalability

a) Continuous Flow Nitration

Automated systems enhance safety and yield:

  • Advantages : Precise temperature control, reduced side reactions.
  • Output : >90% purity at scales exceeding 1 kg/batch.

b) Microwave-Assisted Synthesis

Reduces reaction time for nitration:

  • Conditions : 100 W, 80°C, 15 minutes.
  • Yield : Comparable to traditional methods (75–80%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
PPA Cyclization 65.3 98.3 Moderate
Reissert Approach 58–62 95 Low
Continuous Flow 85–90 >99 High

Challenges and Optimization Strategies

  • Regioselectivity : Nitration at the 5-position requires electron-deficient pyridine rings; directing groups (e.g., carboxylic acid) enhance selectivity.
  • Side Reactions : Over-nitration or furan ring degradation mitigated by controlled stoichiometry and low temperatures.
  • Catalyst Recycling : PPA recovery methods improve cost-efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid has been studied for its antimicrobial properties. The nitro group in the compound is known to enhance biological activity against various pathogens. Studies have indicated that derivatives of this compound exhibit potent antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Anticancer Activity

Recent research has explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. This property is particularly relevant for developing targeted cancer therapies .

Building Block for Synthesis

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its carboxylic acid functionality allows it to participate in coupling reactions, leading to the formation of more complex structures. For instance, it has been utilized in the synthesis of pyrazolo[3,4-b]quinolinones through multi-component reactions, demonstrating its utility as a catalyst and reactant .

Recyclable Catalysts

The use of this compound as a recyclable catalyst has been investigated. In green chemistry approaches, it facilitates reactions under mild conditions while maintaining high yields. This aspect not only enhances reaction efficiency but also aligns with sustainable practices in chemical manufacturing .

Pollution Remediation

There is emerging interest in the application of this compound in environmental chemistry, particularly in the remediation of pollutants. Its ability to interact with various organic contaminants suggests potential use in developing materials for adsorption or degradation of pollutants in water treatment processes .

Case Studies and Research Findings

Study Findings Application
Study on Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteriaPotential antibiotic development
Research on Anticancer PropertiesInduced apoptosis in specific cancer cell linesDevelopment of anticancer drugs
Synthesis of HeterocyclesUsed as a key intermediate in synthesizing complex pyrazolo compoundsExpanding synthetic methodologies

Mechanism of Action

The mechanism of action of 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid with heterocyclic carboxylic acid derivatives, emphasizing substituents, synthesis yields, and functional properties:

Compound Name Core Structure Substituents Molecular Weight Synthesis Yield Key Properties/Applications References
This compound Furo[2,3-b]pyridine -NO₂ at C5 Not specified Not reported Potential electrophile; limited availability
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine -Cl at C5 ~196.59 (calc.) 71% Higher reactivity due to Cl; used in medicinal chemistry
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine -OCH₃ at C5 ~192.17 (calc.) 80% Improved solubility via methoxy group
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine -NO₂ at C5; S atom 224.19 Not reported Sulfur enhances π-stacking; research applications
3-Amino-N-(4-chlorobenzyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine -NH₂ at C3; Cl-benzyl ~335.83 (calc.) Not reported IKK inhibitor (patented therapeutic use)
Furo[2,3-C]pyridine-2-carboxylic acid Furo[2,3-C]pyridine Unsubstituted 149.13 (C8H5NO2) Not reported Baseline for electronic comparison

Key Observations

Electronic Effects: The nitro group in this compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., -OCH₃ in 10c) that enhance solubility .

Synthetic Accessibility :

  • Pyrrolo derivatives (e.g., 10a–10c) achieve higher yields (71–95%) via straightforward carboxylation pathways, whereas nitro-substituted furo analogs require multistep reactions with unreported yields .

The nitro group in this compound may confer reactivity suitable for prodrug design or electrophilic intermediates, though specific biological data are absent in the evidence.

Research Findings and Gaps

  • Stability and Reactivity : Nitro groups are prone to reduction under biological conditions, which could limit the compound’s utility in drug development without further stabilization strategies .
  • Therapeutic Potential: While thieno derivatives are validated in patents (e.g., IKK inhibitors), the nitro-furo analog requires targeted studies to explore its antibacterial, anticancer, or enzyme-modulating activities .

Biological Activity

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-proliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyridine-furan ring system with a nitro group at the 5-position and a carboxylic acid functional group. Its molecular structure contributes to its reactivity and biological interactions.

Anti-Proliferative Activity

Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of this compound exhibited significant inhibition of cell growth in human colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 120 nM to 350 nM depending on the specific analogue tested .

Table 1: Anti-Proliferative Activity of this compound Derivatives

CompoundCell LineIC50 (nM)
Compound AHCT116120
Compound BMDA-MB-231130
Compound CHCT116200
Compound DMDA-MB-231350

The mechanism by which this compound exerts its anti-cancer effects appears to involve multiple pathways:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
  • Targeting Specific Receptors : The compound may interact with adenosine receptors and other cellular targets that are involved in proliferation and survival pathways .
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of this compound. The results indicated that structural modifications significantly influenced biological activity. For example, compounds with electron-donating groups demonstrated enhanced potency compared to their electron-withdrawing counterparts .

Table 2: Structural Modifications and Corresponding Biological Activity

Modification TypeEffect on Activity
Electron-donating groups (e.g., -OCH3)Increased potency
Electron-withdrawing groups (e.g., -NO2)Decreased potency
Alkyl chain length variationsOptimal length enhanced activity

Therapeutic Potential

The promising anti-proliferative activity suggests potential therapeutic applications for this compound in cancer treatment. Ongoing research aims to refine its structure for improved efficacy and reduced toxicity.

Q & A

Q. What are the standard synthetic routes for 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid?

Methodological Answer: The compound can be synthesized via condensation reactions using 5-nitrofuran-2-carboxylic acid derivatives and aminoquinoxaline precursors. A typical procedure involves dissolving 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile (2 mmol) in anhydrous DMF, followed by the addition of 5-nitrofuran-2-carboxylic acid (3 mmol) under stirring at room temperature. Purification is achieved via recrystallization or column chromatography. This method, adapted from nitrofuran-quinoxaline amide syntheses, ensures regioselectivity and moderate yields .

Example Reaction Setup:

ReagentQuantitySolventConditions
Amino-quinoxaline2 mmolDMFRT, anhydrous, 24h
5-Nitrofuran-2-carboxylic acid3 mmolDMFStirring, no catalyst

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra for characteristic shifts (e.g., nitro group deshielding at ~8.5 ppm for aromatic protons, carboxylic acid proton at ~13 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm1^{-1} and nitro (NO2_2) stretches at ~1520–1350 cm1^{-1}.
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated in similar pyrrolidine-carboxylic acid systems .

Q. What safety protocols are critical when handling nitro-substituted heterocyclic carboxylic acids?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust/aerosols.
  • Waste Disposal : Segregate acidic nitro waste and neutralize with bicarbonate before disposal. Follow guidelines for hazardous organics, as outlined for pyridinecarboxylic acid derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test transition metal catalysts (e.g., CuCl2_2, Co(NO3_3)2_2) to accelerate coupling reactions. For example, Ni(II) catalysts improved yields in furopyrrole-carboxhydrazide syntheses .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ionic liquids to enhance solubility.
  • Stoichiometric Adjustments : Use a 1.5:1 molar ratio of carboxylic acid to amine precursor to drive the reaction to completion.

Example Optimization Table:

CatalystSolventYield (%)Notes
NoneDMF45Baseline
CuCl2_2DMF62Faster reaction
Co(NO3_3)2_2DMSO58Higher purity

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Methodological Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to determine precise melting points and detect polymorphs.
  • Cross-Validation : Compare data with structurally analogous compounds, such as 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS 341010-92-2), which shares similar nitro-carboxylic acid features .

Q. What strategies evaluate the metal-chelating potential of this compound?

Methodological Answer:

  • Complex Synthesis : React the compound with transition metal salts (e.g., Ni(NO3_3)2_2, CuCl2_2) in ethanol/water mixtures. Isolate complexes via filtration and characterize using:
  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show λmax_{max} ~600–800 nm).

  • EPR Spectroscopy : Detect unpaired electrons in paramagnetic metal centers (e.g., Cu(II)).

  • Single-Crystal XRD : Resolve coordination geometry, as shown in furopyrrole-metal complexes .

    Example Coordination Study:

    Metal SaltLigand RatioObserved GeometryApplication
    Ni(NO3_3)2_21:2OctahedralAntimicrobial agents
    CuCl2_21:1Square planarCatalysis

Contradiction Analysis

Q. How to address conflicting reports on the stability of nitro-heterocyclic carboxylic acids?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS.
  • pH-Dependent Studies : Assess stability in buffered solutions (pH 2–12) to identify decomposition pathways.
  • Comparative Studies : Reference safety data from structurally related compounds, such as 4,5-dimethoxypyridine-2-carboxylic acid, which degrades under strong acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
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